trans-Phenmetrazine

Monoamine Transporter Norepinephrine Releaser Dopamine Releaser

trans-Phenmetrazine (3-methyl-2-phenylmorpholine) is a central nervous system stimulant belonging to the phenylmorpholine class. It functions as a potent norepinephrine-dopamine releasing agent (NDRA), acting as a substrate for monoamine transporters NET and DAT to induce neurotransmitter efflux.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1618-50-4
Cat. No. B12780358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Phenmetrazine
CAS1618-50-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1
InChIKeyOOBHFESNSZDWIU-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Phenmetrazine (CAS 1618-50-4): A Potent Norepinephrine-Dopamine Releasing Agent for Targeted CNS Research


trans-Phenmetrazine (3-methyl-2-phenylmorpholine) is a central nervous system stimulant belonging to the phenylmorpholine class. It functions as a potent norepinephrine-dopamine releasing agent (NDRA), acting as a substrate for monoamine transporters NET and DAT to induce neurotransmitter efflux [1]. It is the primary, pharmacologically active metabolite of the prodrug phendimetrazine. Unlike many other monoamine releasers, trans-phenmetrazine is characterized by its consequential lack of activity at the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), providing a highly selective pharmacological tool [2].

Why Stereochemistry Defines trans-Phenmetrazine's Utility: The Risk of Substituting Racemic or cis Isomers


The pharmacological outcome of phenmetrazine is extraordinarily sensitive to stereochemistry. The N-demethylated metabolite of phendimetrazine can exist in trans- and cis- configurations, which display fundamentally different interactions with monoamine transporters. Simply procuring a racemic mixture or the incorrect isomer leads to a complete loss of the desired potent NDRA profile, as the cis-isomer is not a functional substrate for the dopamine transporter (DAT) and is a weak norepinephrine releaser [1]. Substitution without stereochemical verification guarantees inconsistent experimental results, confounding structure-activity relationship (SAR) studies and invalidating behavioral data that relies on the specific mechanism of action of the trans configuration.

Quantitative Pharmacological Differentiation of trans-Phenmetrazine (CAS 1618-50-4)


Stereoisomer-Specific Potency: Trans (NDRA) vs. Cis (Weak NRA/Weak DRI) Activity

The trans isomer of phenmetrazine is a potent releaser at both NET and DAT, whereas the cis isomer (pseudophenmetrazine) is a weak norepinephrine releasing agent and a weak dopamine reuptake inhibitor, not a releaser. trans-Phenmetrazine releases [3H]norepinephrine with an EC50 of 50 nM. In comparison, cis-pseudophenmetrazine is 10-fold less potent, with an EC50 of 514 nM. For dopamine, trans-phenmetrazine acts as a releaser with an EC50 of 131 nM, while the cis isomer fails to act as a releaser and instead weakly inhibits reuptake with an IC50 of 2630 nM [1].

Monoamine Transporter Norepinephrine Releaser Dopamine Releaser Stereospecificity

Balanced NDRA Selectivity: DAT/SERT Ratio vs. d-Amphetamine

Unlike the prototypical stimulant d-amphetamine, trans-phenmetrazine displays a stark selectivity for catecholamine transporters over the serotonin transporter (SERT). The (+)-phenmetrazine enantiomer releases [3H]5-HT with an EC50 of 3246 nM, while d-amphetamine releases 5-HT with an EC50 of 698–1765 nM. Considering their respective potencies at the dopamine transporter (DAT), this translates to a substantially higher DAT/SERT selectivity ratio for phenmetrazine, underscoring its role as a much 'cleaner' NDRA devoid of relevant serotonergic activity [1][2].

Transporter Selectivity CNS Stimulant SERT Inactivity Pharmacodynamics

VMAT2 Inactivity: Unique Mechanistic Separation from d-Amphetamine and d-Methamphetamine

A key mechanistic differentiator for trans-phenmetrazine is its inactivity at the vesicular monoamine transporter 2 (VMAT2). Data show that (+)-phenmetrazine has an EC50 of >100 µM for VMAT2-mediated release, rendering it essentially inactive. In contrast, d-amphetamine and d-methamphetamine are robust VMAT2 substrates, with EC50 values of 10.5 µM and 14.7 µM, respectively. This indicates trans-phenmetrazine's mechanism is restricted to the plasma membrane, leaving vesicular storage untouched [1].

VMAT2 Monoamine Releaser Mechanistic Selectivity Cytotoxicity

In Vivo Dopamine Elevation: trans-Phenmetrazine is the Sole Active Agent Compared to its Prodrug

In vivo confirmation of trans-phenmetrazine's central activity is demonstrated by its ability to elevate extracellular dopamine in the nucleus accumbens, while the parent prodrug phendimetrazine does not. When injected intravenously, phendimetrazine had minimal effects on extracellular transmitter levels, whereas its metabolite trans-phenmetrazine produced dose-related elevations in dopamine [1]. This clearly proves that post-synthesis verification and direct use of the pure trans-metabolite is required for immediate CNS pharmacological effects.

In Vivo Microdialysis Dopamine Prodrug Activation Nucleus Accumbens

Specialized Application Scenarios for trans-Phenmetrazine Driven by Its Unique Pharmacological Fingerprint


Selective NDRA Tool for Behavioral Pharmacology

For studies seeking to isolate the behavioral effects of concurrent norepinephrine and dopamine release without the confounding influences of serotonin release or vesicular depletion, trans-phenmetrazine is the optimal candidate. Its high DAT/SERT selectivity profile and complete inactivity at VMAT2 makes it superior to d-amphetamine for investigating the pure catecholamine hypothesis of locomotor activation or drug discrimination [1].

Reference Standard for Analytical Characterization

Given the profound pharmacological differences between the trans and cis isomers, reference standards of trans-Phenmetrazine are essential for the analytical differentiation and purity assessment in forensic toxicology and pharmaceutical research. Its specific CAS number (1618-50-4) defines the stereochemistry, ensuring that quantitative NMR or LC-MS methods are calibrated against the biologically relevant isomer [1].

Neurochemical Mechanism of Action Studies on Plasma Membrane Transporters

The compound serves as a powerful tool in neuroscience for dissecting mechanisms at the plasmalemmal monoamine transporters (DAT and NET). Its inability to interact with VMAT2 enables researchers to study the kinetics and pharmacology of substrate-mediated efflux at the cell surface in isolation, avoiding the confounding secondary release of neurotransmitters from synaptic vesicles observed with other releasers like amphetamine [2].

Prodrug Pharmacokinetic & Metabolism Modeling

Since phendimetrazine is metabolized in vivo to active trans-phenmetrazine, the compound is critical as an analytical reference and a pharmacological comparator in pharmacokinetic and pharmacodynamic (PK/PD) studies. Direct procurement of the trans metabolite allows for the bypassing of metabolic activation steps, enabling precise control over drug exposure levels in in vitro and in vivo models [1].

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